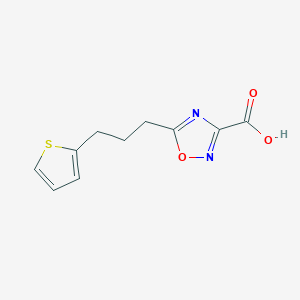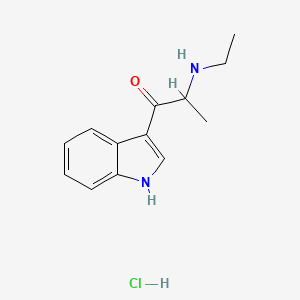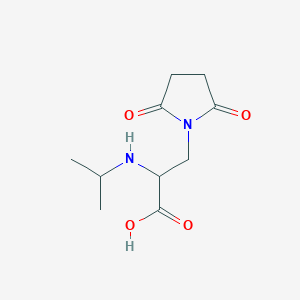
5-(3-(Thiophen-2-yl)propyl)-1,2,4-oxadiazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-(Thiophen-2-yl)propyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a thiophene ring and an oxadiazole ring Thiophene is a five-membered ring containing sulfur, while oxadiazole is a five-membered ring containing nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Thiophen-2-yl)propyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene derivatives with nitrile oxides to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-(Thiophen-2-yl)propyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines or other nitrogen-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxadiazole ring can produce amines.
Applications De Recherche Scientifique
5-(3-(Thiophen-2-yl)propyl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent due to its ability to interact with various biological targets.
Industry: It can be used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 5-(3-(Thiophen-2-yl)propyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carboxylic acid: A simpler thiophene derivative with similar chemical properties.
1,2,4-Oxadiazole-3-carboxylic acid: A compound with a similar oxadiazole ring but lacking the thiophene moiety.
5-(2-Thienyl)-1,2,4-oxadiazole-3-carboxylic acid: A closely related compound with a different substitution pattern on the thiophene ring.
Uniqueness
5-(3-(Thiophen-2-yl)propyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its combination of a thiophene ring and an oxadiazole ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H10N2O3S |
|---|---|
Poids moléculaire |
238.27 g/mol |
Nom IUPAC |
5-(3-thiophen-2-ylpropyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3S/c13-10(14)9-11-8(15-12-9)5-1-3-7-4-2-6-16-7/h2,4,6H,1,3,5H2,(H,13,14) |
Clé InChI |
WQYZPNLGOIULKO-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)CCCC2=NC(=NO2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(Dimethylamino)phenyl]-2-hydroxypropanoic acid](/img/structure/B15302702.png)

![4-{Bicyclo[1.1.1]pentan-1-yl}butanoic acid](/img/structure/B15302720.png)



![benzyl N-[2-(4-ethenylphenyl)ethyl]carbamate](/img/structure/B15302738.png)
![tert-butyl (1R,3R,4S,5S)-5-amino-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15302740.png)

![3-{[4-(4-Methanesulfonamidophenyl)-1,3-thiazol-2-yl]amino}-4-methylbenzamide hydrochloride](/img/structure/B15302756.png)


![5-(Bromomethyl)-1,1-difluoro-5-methylspiro[2.3]hexane](/img/structure/B15302769.png)

